

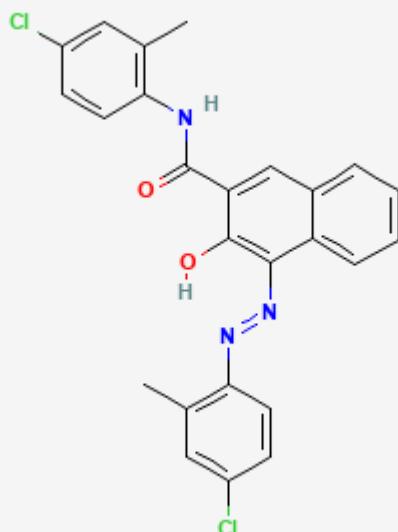
Spectroscopic Profile of 2-Methoxy-5-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzotrifluoride

Cat. No.: B1294411


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-5-nitrobenzotrifluoride** (CAS No: 654-76-2), a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra in public databases, this document combines available data with predicted spectroscopic values based on the analysis of structurally similar compounds. This guide is intended to support research and development activities by providing detailed spectroscopic information and the methodologies for its acquisition.

Chemical Structure and Properties

- IUPAC Name: 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene
- Molecular Formula: C₈H₆F₃NO₃
- Molecular Weight: 221.13 g/mol [\[1\]](#)

- Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental NMR data for **2-Methoxy-5-nitrobenzotrifluoride** is not readily available in the searched databases, predictions for the ^1H , ^{13}C , and ^{19}F NMR spectra can be made based on the analysis of analogous substituted nitrobenzotrifluorides and methoxybenzenes.

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups and the electron-donating effect of the methoxy group. A singlet for the methoxy protons will also be present at a characteristic upfield position.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.3 - 8.5	d	1H	H-6
~ 7.8 - 8.0	dd	1H	H-4
~ 7.2 - 7.4	d	1H	H-3
~ 4.0	s	3H	-OCH ₃

Note: Predicted values are based on general substituent effects on aromatic systems. Actual values may vary. Coupling constants (J) are expected to be in the typical range for ortho (~8-9 Hz) and meta (~2-3 Hz) coupling.

The ^{13}C NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts are significantly affected by the attached functional groups.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 160 - 165	C-2 (C-OCH ₃)
~ 145 - 150	C-5 (C-NO ₂)
~ 130 - 135	C-1 (C-CF ₃)
~ 125 - 130 (q)	-CF ₃
~ 120 - 125	C-4
~ 115 - 120	C-6
~ 110 - 115	C-3
~ 55 - 60	-OCH ₃

Note: The signal for the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

The ^{19}F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ -60 to -65	s	-CF ₃

Note: The chemical shift is relative to a standard such as CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methoxy-5-nitrobenzotrifluoride** is available from the NIST Chemistry WebBook[2][3]. The spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2950 - 2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~ 1600 - 1580	Strong	Aromatic C=C Bending
~ 1530 & 1350	Strong	N-O Asymmetric & Symmetric Stretch (NO ₂)
~ 1300 - 1100	Strong	C-F Stretch (-CF ₃)
~ 1250 - 1000	Strong	C-O Stretch (Aryl Ether)

Note: The values are approximated from the graphical representation of the spectrum.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-Methoxy-5-nitrobenzotrifluoride** is available from the NIST Chemistry WebBook[1][4]. The mass spectrum shows the molecular ion peak and various fragment ions.

m/z	Relative Intensity	Assignment
221	Moderate	[M] ⁺ (Molecular Ion)
206	Moderate	[M - CH ₃] ⁺
191	Low	[M - NO] ⁺
175	High	[M - NO ₂] ⁺
147	Moderate	[M - NO ₂ - CO] ⁺
127	Moderate	[C ₆ H ₃ F ₂] ⁺

Note: The relative intensities are estimated from the graphical representation of the spectrum.

Experimental Protocols

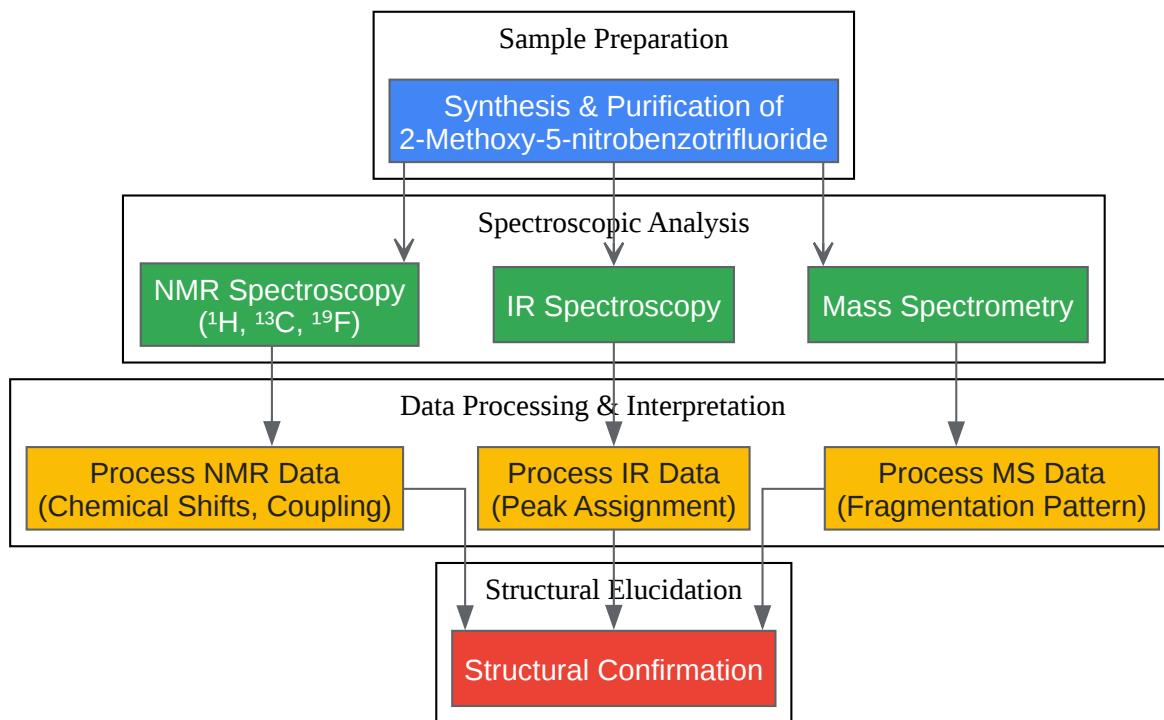
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Methoxy-5-nitrobenzotrifluoride** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ^1H NMR. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, the spectrum of a solid sample can be recorded as a KBr pellet or a Nujol mull. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

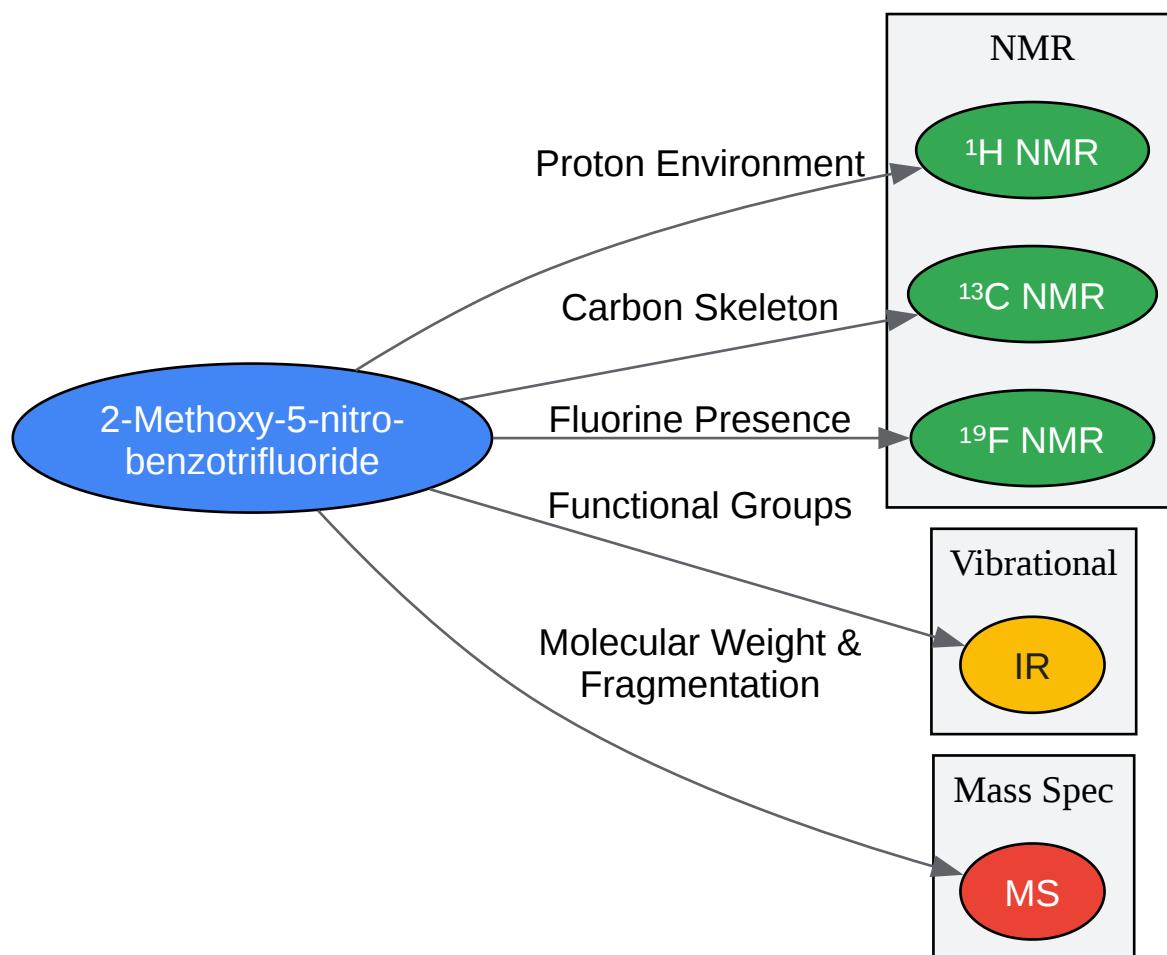

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) for this type of compound. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methoxy-5-nitrobenzotrifluoride**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **2-Methoxy-5-nitrobenzotrifluoride**.

[Click to download full resolution via product page](#)

Caption: Relationship between spectra and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 2. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- 3. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]

- 4. 2-Methoxy-5-nitrobenzotrifluoride [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-5-nitrobenzotrifluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294411#spectroscopic-data-of-2-methoxy-5-nitrobenzotrifluoride-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com